Norverapamil Hydrochloride

Description

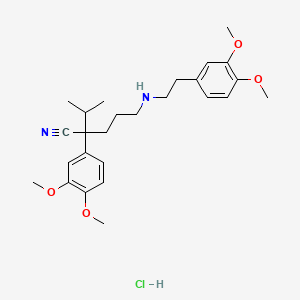

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAFTRIDBHSJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67018-85-3 (Parent) | |

| Record name | Norverapamil Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40987149 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67812-42-4 | |

| Record name | Norverapamil Hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067812424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67812-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of P-glycoprotein Inhibition by Norverapamil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil, the major active metabolite of the calcium channel blocker verapamil, is a potent inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer and for influencing the pharmacokinetics of numerous drugs. This technical guide provides an in-depth exploration of the mechanism of action by which norverapamil hydrochloride inhibits P-gp. It consolidates quantitative data on its inhibitory potency, details the experimental protocols used for its characterization, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

P-glycoprotein (P-gp), the product of the ABCB1 gene, is an ATP-dependent efflux pump that transports a wide variety of structurally diverse substrates out of cells. This function is crucial in maintaining cellular homeostasis and protecting against xenobiotics. However, in the context of pharmacology, P-gp can be a significant obstacle. Its overexpression in cancer cells leads to the efflux of chemotherapeutic agents, rendering them ineffective. Furthermore, its presence in key physiological barriers, such as the blood-brain barrier and the intestinal epithelium, profoundly impacts drug absorption, distribution, and elimination.

Norverapamil has emerged as a significant modulator of P-gp activity. Understanding its precise mechanism of inhibition is critical for its potential application in overcoming MDR and for predicting and managing drug-drug interactions.

Mechanism of Action

Norverapamil inhibits P-gp primarily through direct, non-competitive interaction with the transporter.[1][2][3] This interaction modulates the ATPase activity of P-gp and interferes with the transport of its substrates. While the primary mechanism is direct binding, there is also evidence to suggest that verapamil, the parent compound of norverapamil, can down-regulate P-gp expression at the mRNA level, indicating a potential for longer-term effects on P-gp activity.[4][5]

The interaction of norverapamil with P-gp affects the conformational changes and ATP hydrolysis that are essential for substrate efflux.[6][7] Studies on verapamil have shown a biphasic kinetic profile of P-gp ATPase activation, suggesting the presence of at least two distinct binding sites with different affinities.[6] Norverapamil is believed to interact with these sites, thereby altering the transporter's function.

Signaling and Interaction Pathway

The following diagram illustrates the proposed mechanism of P-gp inhibition by norverapamil, focusing on its direct interaction with the transporter and its impact on substrate efflux and ATPase activity.

Caption: Mechanism of Norverapamil's P-gp Inhibition.

Quantitative Data on P-gp Inhibition

The potency of norverapamil as a P-gp inhibitor has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess this potency.

| Inhibitor | P-gp Substrate | Cell/System | IC50 (µM) | Reference |

| Norverapamil | Digoxin | Caco-2 cells | 0.3 | [8][9] |

| Verapamil | Digoxin | Caco-2 cells | 1.1 | [8][9] |

| Verapamil | N-methylquinidine (NMQ) | P-gp vesicles | 3.9 | [10] |

| Verapamil | Vinblastine | Multidrug-resistant cells | 8 | [11] |

Studies on the kinetics of verapamil's interaction with P-gp have also provided valuable quantitative data on its binding and effect on ATPase activity.

| Parameter | Condition | Value | Reference |

| Km (Verapamil) | P-gp ATPase activity | 1.9 ± 0.5 µM | [12] |

| Ki (Verapamil) | P-gp ATPase activity | 454 ± 109 µM | [12] |

| Ki (Verapamil) | NMQ accumulation | 2.9 µM | [10] |

Experimental Protocols

The characterization of norverapamil as a P-gp inhibitor relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.

Polarized Transport Assay

This assay assesses the directional transport of a P-gp substrate across a monolayer of polarized cells that express P-gp, such as Caco-2 or L-MDR1 cells.

Objective: To determine if norverapamil inhibits the P-gp-mediated efflux of a known substrate.

Methodology:

-

Cell Culture: Caco-2 or L-MDR1 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent and polarized monolayer is formed.

-

Substrate and Inhibitor Preparation: A known P-gp substrate (e.g., [³H]-digoxin) is prepared at a specific concentration. Norverapamil is prepared at various concentrations to determine a dose-response curve.

-

Transport Experiment:

-

Apical to Basolateral (A-B) Transport: The substrate solution (with and without norverapamil) is added to the apical chamber, and the appearance of the substrate in the basolateral chamber is measured over time.

-

Basolateral to Apical (B-A) Transport: The substrate solution (with and without norverapamil) is added to the basolateral chamber, and its appearance in the apical chamber is measured over time.

-

-

Sample Analysis: The concentration of the radiolabeled substrate in the receiving chamber at different time points is quantified using liquid scintillation counting.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. A reduction in the efflux ratio in the presence of norverapamil indicates P-gp inhibition. The IC50 value is calculated from the dose-response curve.

References

- 1. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacological control of P-glycoprotein expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cooperativity between verapamil and ATP bound to the efflux transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. xenotech.com [xenotech.com]

- 11. Photoaffinity labeling of the multidrug-resistance-related P-glycoprotein with photoactive analogs of verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Norverapamil Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil Hydrochloride is the primary active N-demethylated metabolite of Verapamil, a well-known L-type calcium channel blocker.[1] While it possesses a significant portion of the pharmacological activity of its parent compound, Norverapamil itself is a subject of interest for its distinct properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound that shares the core phenylalkylamine structure with Verapamil. The key structural difference is the absence of a methyl group on the nitrogen atom of the amino group.

Chemical Structure:

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride[2]

-

Synonyms: (±)-Norverapamil hydrochloride, D-591[1]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₃₇ClN₂O₄ | [2][3][4] |

| Molecular Weight | 477.04 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | Softens at 50°C, decomposes at 155-160°C | [5] |

| Solubility | Water: ≥ 50 mg/mL, DMSO: ≥ 31 mg/mL | [1] |

| pKa | Data not readily available |

Pharmacological Properties

Mechanism of Action

This compound functions primarily as an L-type calcium channel blocker .[1] These channels are crucial for regulating calcium ion influx into cardiac and vascular smooth muscle cells. By inhibiting these channels, Norverapamil reduces the intracellular calcium concentration, leading to vasodilation and a decrease in myocardial contractility.[6]

In addition to its effect on calcium channels, Norverapamil is also an inhibitor of P-glycoprotein (P-gp) function.[1] P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs by limiting their absorption and distribution. Norverapamil's ability to inhibit P-gp suggests its potential use in overcoming multidrug resistance and enhancing the efficacy of other therapeutic agents.

The metabolic conversion of Verapamil to Norverapamil is a key aspect of its pharmacology. This N-demethylation is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[7]

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Identification of P450 enzymes involved in metabolism of verapamil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Norverapamil | C26H36N2O4 | CID 104972 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Norverapamil Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norverapamil Hydrochloride, a primary metabolite of the widely used calcium channel blocker, Verapamil. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug metabolism, offering detailed methodologies and data for the scientific investigation of this compound.

Introduction

Norverapamil, the N-demethylated metabolite of Verapamil, is an active compound that contributes to the overall pharmacological profile of its parent drug.[1][2] It exhibits less potent calcium channel blocking activity compared to Verapamil but is a significant inhibitor of P-glycoprotein (P-gp), a key transporter involved in drug efflux and multidrug resistance.[2] Understanding the synthesis and characterization of this compound is crucial for its use as a reference standard in metabolic studies, for investigating its unique pharmacological properties, and for the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the compound in a research setting.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride | [3] |

| CAS Number | 67812-42-4 | [3][4] |

| Molecular Formula | C₂₆H₃₇ClN₂O₄ | [3][4] |

| Molecular Weight | 477.04 g/mol | [4][5] |

| Appearance | Off-White Crystalline Solid | |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Water: 15 mg/mL (clear solution) | [5] |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the N-demethylation of Verapamil, followed by conversion to its hydrochloride salt. A common and effective method involves the use of 1-chloroethyl chloroformate as the demethylating agent.[6]

Synthesis Pathway

The overall synthetic scheme is a two-step process starting from Verapamil.

Caption: Synthesis pathway of this compound from Verapamil.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: N-demethylation of Verapamil

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Verapamil in a suitable aprotic solvent such as 1,2-dichloroethane.[6]

-

Add 1-chloroethyl chloroformate (1.0 to 1.2 molar equivalents) dropwise to the solution at room temperature.[6]

-

Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting residue, add methanol and heat the mixture to reflux to facilitate the decomposition of the carbamate intermediate.[6]

-

After the decomposition is complete (as monitored by TLC or HPLC), cool the mixture and evaporate the solvent to yield crude Norverapamil free base.

Step 2: Formation of this compound

-

Dissolve the crude Norverapamil free base in ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ethyl acetate (1.0 to 1.1 molar equivalents) to the stirred solution at room temperature.[7]

-

Cool the mixture in an ice bath to facilitate the precipitation of this compound.[7]

-

Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to obtain this compound as an off-white solid.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. The following analytical techniques are typically employed.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized Norverapamil HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for its quantification in various matrices.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) |

| Detection | UV at a specific wavelength (e.g., 278 nm) or fluorescence detection |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | 10-20 µL |

A well-developed HPLC method should show a sharp, symmetrical peak for Norverapamil with good resolution from any impurities or starting materials. The purity is typically reported as the peak area percentage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Expected Molecular Ion: For the free base (Norverapamil), the expected [M+H]⁺ ion would be at m/z 441.27.

-

Fragmentation Pattern: The mass spectrum will also show characteristic fragment ions that can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy groups, the aliphatic chain protons, and the isopropyl group protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

-

Key Absorptions:

-

N-H stretch: A characteristic absorption band for the secondary amine.

-

C≡N stretch: A sharp absorption band for the nitrile group.

-

C-O stretch: Strong absorptions for the ether linkages of the methoxy groups.

-

Aromatic C-H and C=C stretches: Bands characteristic of the substituted benzene rings.

-

Safety and Handling

This compound is a bioactive compound and should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask, safety goggles, and chemical-resistant gloves when handling the solid material.[5]

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place at the recommended storage temperature of -20°C.[4]

Conclusion

This technical guide has outlined the synthesis of this compound from Verapamil and detailed the essential analytical techniques for its comprehensive characterization. The provided protocols and data serve as a foundational resource for researchers to produce and validate this important metabolite for use in a wide range of scientific studies. Adherence to the described methodologies and safety precautions will ensure the reliable and safe use of this compound in a research setting.

References

- 1. This compound | 67812-42-4 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C26H37ClN2O4 | CID 155002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nor Verapamil Hydrochloride | LGC Standards [lgcstandards.com]

- 5. (±)-Norverapamil = 98 HPLC 67812-42-4 [sigmaaldrich.com]

- 6. CN102491919A - Synthesis method for norverapamil - Google Patents [patents.google.com]

- 7. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]

Norverapamil Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norverapamil Hydrochloride, the primary active metabolite of the well-known calcium channel blocker Verapamil, presents a significant area of interest in cardiovascular research and drug development. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis and functional characterization. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource to support further investigation and application of this compound.

Physicochemical Properties

This compound is a crucial molecule in the study of calcium channel modulation and P-glycoprotein inhibition. A clear understanding of its basic chemical and physical attributes is fundamental for any experimental design.

| Property | Value | Citation(s) |

| CAS Number | 67812-42-4 | [1][2][3] |

| Molecular Weight | 477.04 g/mol | [1][2][3] |

| Molecular Formula | C₂₆H₃₇ClN₂O₄ | [2] |

| Synonyms | N-Desmethylverapamil, D 591 | [4] |

| Appearance | Off-White Crystalline Solid | [2] |

| Purity | ≥98% (HPLC) | [3][5] |

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms: the blockade of L-type calcium channels and the inhibition of P-glycoprotein (P-gp).

L-type Calcium Channel Blockade

As a calcium channel antagonist, Norverapamil inhibits the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This action leads to a reduction in intracellular calcium concentration, resulting in vasodilation, a decrease in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction (negative dromotropy). Although it is a metabolite of Verapamil, Norverapamil retains significant calcium channel blocking activity.

P-glycoprotein Inhibition

Norverapamil is also a recognized inhibitor of P-glycoprotein, a transmembrane efflux pump that plays a crucial role in multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs. By inhibiting P-gp, Norverapamil can increase the intracellular concentration of co-administered drugs that are P-gp substrates, potentially reversing multidrug resistance or altering drug disposition.

Metabolic Pathway

Norverapamil is the N-demethylated metabolite of Verapamil. The metabolic conversion is primarily mediated by Cytochrome P450 enzymes in the liver, with CYP3A4 being the major contributor. Other isoforms such as CYP1A2, CYP2C8, and CYP3A5 also play a role in its formation. The stereoselectivity of these enzymes influences the metabolic profile of the racemic Verapamil.

Experimental Protocols

Quantification of Norverapamil in Plasma by HPLC

This protocol outlines a common method for the determination of Norverapamil concentrations in biological matrices.

Objective: To quantify the concentration of Norverapamil in plasma samples.

Methodology:

-

Sample Preparation:

-

To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 232 nm) or fluorescence detection for higher sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of Norverapamil.

-

Determine the peak area ratio of Norverapamil to the internal standard.

-

Calculate the concentration of Norverapamil in the plasma samples by interpolating from the calibration curve.

-

In Vitro P-glycoprotein Inhibition Assay

This assay determines the inhibitory potential of Norverapamil on P-glycoprotein function using a cell-based model.

Objective: To assess the ability of Norverapamil to inhibit P-gp-mediated efflux.

Methodology:

-

Cell Culture:

-

Use a cell line that overexpresses P-glycoprotein, such as Caco-2 cells or MDR1-transfected cells.

-

Culture the cells to form a confluent monolayer on a permeable support (e.g., Transwell inserts).

-

-

Transport Study:

-

Use a known P-gp substrate, such as Digoxin or Rhodamine 123.

-

Add the P-gp substrate to the basolateral (bottom) chamber of the Transwell insert.

-

In parallel experiments, add varying concentrations of Norverapamil to the basolateral chamber along with the P-gp substrate.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from the apical (top) chamber.

-

Quantify the concentration of the P-gp substrate in the apical samples using a suitable analytical method (e.g., LC-MS/MS or fluorescence).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for the P-gp substrate in the presence and absence of Norverapamil.

-

A significant decrease in the basolateral-to-apical transport of the P-gp substrate in the presence of Norverapamil indicates P-gp inhibition.

-

Determine the IC₅₀ value for Norverapamil's inhibition of P-gp.

-

L-type Calcium Channel Inhibition Assay using Electrophysiology

The patch-clamp technique is the gold standard for studying ion channel function and the effects of channel blockers.

Objective: To characterize the inhibitory effect of Norverapamil on L-type calcium channels.

Methodology:

-

Cell Preparation:

-

Isolate cardiomyocytes or use a cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with the channel subunits).

-

-

Patch-Clamp Recording:

-

Perform whole-cell voltage-clamp recordings.

-

Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing barium or calcium as the charge carrier.

-

Hold the cell at a negative membrane potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.

-

-

Drug Application:

-

Record baseline calcium currents.

-

Perfuse the cell with a solution containing a known concentration of this compound.

-

Record the calcium currents in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current before and after drug application.

-

Calculate the percentage of current inhibition.

-

Construct a concentration-response curve to determine the IC₅₀ of Norverapamil for L-type calcium channel blockade.

-

Conclusion

This compound is a pharmacologically active molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research and a compound of interest in studies on drug metabolism and transport. The technical information and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to explore the multifaceted nature of this compound. Further investigations into its specific interactions with different isoforms of calcium channels and its broader effects on cellular signaling pathways will continue to enhance our understanding of its therapeutic potential.

References

In Vitro Activity of Norverapamil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil hydrochloride, the principal N-demethylated metabolite of verapamil, is a pharmacologically active compound with significant in vitro activities.[1][2][3] This technical guide provides an in-depth overview of its core in vitro functionalities, focusing on its dual role as an L-type calcium channel blocker and a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Norverapamil, particularly in the context of oncology and drug delivery.

Core In Vitro Activities

Norverapamil exhibits two primary mechanisms of action in vitro:

-

L-type Calcium Channel Blockade: Similar to its parent compound, verapamil, Norverapamil functions as a blocker of L-type calcium channels.[2][4] However, its activity in this regard is reported to be less potent than that of verapamil.[5] This characteristic is of significant interest as it may offer a more favorable therapeutic window, particularly when leveraging its P-gp inhibitory effects, by potentially reducing the cardiovascular side effects associated with potent calcium channel blockade.[5]

-

P-glycoprotein (P-gp) Inhibition: Norverapamil is a potent inhibitor of P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family.[1][2][3] P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse compounds, including many anticancer drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance in cancer cells, leading to decreased intracellular drug accumulation and therapeutic failure. By inhibiting P-gp, Norverapamil can reverse this resistance and restore the efficacy of chemotherapeutic agents.[6][7]

Quantitative Data on In Vitro Activity

The following tables summarize the key quantitative data on the in vitro activity of this compound.

Table 1: P-glycoprotein (P-gp) Inhibition

| Parameter | Substrate | Cell Line | Value | Reference |

| IC50 | Digoxin | Caco-2 | 0.3 µM | [1] |

Table 2: Potentiation of Anticancer Drug Cytotoxicity

| Anticancer Drug | Cell Line | Fold Potentiation of Cytotoxicity | Norverapamil Concentration | Reference |

| Doxorubicin | Ehrlich ascites cells | Not specified, but significant enhancement | Not specified | [6] |

Signaling Pathways and Experimental Workflows

P-glycoprotein Inhibition and Reversal of Multidrug Resistance

Norverapamil's ability to reverse multidrug resistance stems from its direct inhibition of the P-glycoprotein efflux pump. The following diagram illustrates this mechanism.

Experimental Workflow for Assessing MDR Reversal

The following diagram outlines a typical in vitro experimental workflow to evaluate the efficacy of Norverapamil in reversing multidrug resistance.

Experimental Protocols

P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Permeability Assay)

This protocol is adapted from methodologies used to assess P-gp inhibition in Caco-2 cell monolayers.[8][9][10]

Objective: To determine the inhibitory effect of this compound on the P-gp mediated transport of a known substrate, such as digoxin.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

-

[³H]-Digoxin (or other suitable P-gp substrate)

-

This compound

-

Verapamil (as a positive control)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture:

-

Seed Caco-2 cells onto Transwell inserts at a suitable density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with well-developed tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

For Basolateral to Apical (BL-AP) transport (efflux):

-

Add HBSS containing [³H]-Digoxin and the desired concentration of this compound to the basolateral (lower) chamber.

-

Add HBSS containing the same concentration of this compound (without the radiolabeled substrate) to the apical (upper) chamber.

-

-

For Apical to Basolateral (AP-BL) transport (influx):

-

Add HBSS containing [³H]-Digoxin and the desired concentration of this compound to the apical chamber.

-

Add HBSS containing the same concentration of this compound to the basolateral chamber.

-

-

Include control wells with [³H]-Digoxin alone and with a known P-gp inhibitor like Verapamil.

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Analysis:

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both BL-AP and AP-BL directions.

-

Determine the efflux ratio (Papp BL-AP / Papp AP-BL). A ratio significantly greater than 1 indicates active efflux.

-

Calculate the percent inhibition of P-gp transport by Norverapamil by comparing the efflux ratio in the presence and absence of the compound.

-

Determine the IC50 value by testing a range of Norverapamil concentrations.

-

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[11][12][13][14]

Objective: To determine the potentiation of doxorubicin-induced cytotoxicity by this compound in a multidrug-resistant cancer cell line.

Materials:

-

MDR cancer cell line (e.g., a doxorubicin-resistant line)

-

96-well plates

-

Cell culture medium

-

Doxorubicin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of doxorubicin and this compound.

-

Treat the cells with:

-

Doxorubicin alone at various concentrations.

-

This compound alone at various concentrations.

-

A combination of a fixed concentration of this compound with varying concentrations of doxorubicin.

-

-

Include untreated cells as a control.

-

Incubate the plates for 48-72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for doxorubicin alone and in the presence of Norverapamil.

-

Calculate the potentiation factor by dividing the IC50 of doxorubicin alone by the IC50 of doxorubicin in the presence of Norverapamil.

-

Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)

This protocol utilizes the intrinsic fluorescence of doxorubicin to measure its intracellular accumulation.[15][16][17][18]

Objective: To quantify the effect of this compound on the intracellular accumulation of doxorubicin in cancer cells.

Materials:

-

Cancer cell line

-

6-well plates or culture flasks

-

Cell culture medium

-

Doxorubicin

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in 6-well plates or culture flasks and allow them to grow to a suitable confluency.

-

Pre-treat the cells with this compound for a specific duration (e.g., 1 hour).

-

Add doxorubicin to the medium and incubate for a defined period (e.g., 1-2 hours). Include a control group treated with doxorubicin alone.

-

-

Cell Harvesting and Staining:

-

After incubation, wash the cells with ice-cold PBS to remove extracellular doxorubicin.

-

Harvest the cells by trypsinization.

-

Wash the cells again with cold PBS and resuspend them in a suitable buffer for flow cytometry.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Excite the doxorubicin with a suitable laser (e.g., 488 nm) and detect the emission in the appropriate channel (e.g., PE or a similar channel with a bandpass filter around 575-585 nm).

-

Collect data from a sufficient number of cells (e.g., 10,000 events) for each sample.

-

-

Data Analysis:

-

Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

-

Compare the MFI of cells treated with doxorubicin and Norverapamil to those treated with doxorubicin alone to quantify the increase in intracellular doxorubicin accumulation.

-

Conclusion

This compound demonstrates significant in vitro activity as both an L-type calcium channel blocker and a potent P-glycoprotein inhibitor. Its ability to reverse multidrug resistance by blocking P-gp-mediated drug efflux makes it a compelling candidate for further investigation as a chemosensitizing agent in cancer therapy. The reduced calcium channel blocking activity compared to verapamil suggests a potentially improved safety profile. The experimental protocols detailed in this guide provide a framework for researchers to further explore and quantify the in vitro effects of this compound in various cellular models.

References

- 1. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Norverapamil ((±)-Norverapamil) | L-type Calcium Channel Blocker | DC Chemicals [dcchemicals.com]

- 5. Norverapamil | Calcium Channel | TargetMol [targetmol.com]

- 6. Potentiation of doxorubicin cytotoxicity by the calcium channel blocker verapamil in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.ariel.ac.il [cris.ariel.ac.il]

- 8. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caco-2 cell methodology and inhibition of the P-glycoprotein transport of digoxin by Aloe vera juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchhub.com [researchhub.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

Norverapamil Hydrochloride: A Technical Guide to its Role in Combating Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Norverapamil Hydrochloride's role in the reversal of multidrug resistance (MDR), a significant challenge in cancer chemotherapy. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development in this critical area.

Executive Summary

Multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), renders many chemotherapeutic agents ineffective. Norverapamil, the major and active metabolite of Verapamil, has emerged as a potent P-gp inhibitor.[1][2] It demonstrates a comparable, and in some cases superior, ability to reverse P-gp-mediated MDR with the significant advantage of reduced cardiotoxicity compared to its parent compound.[3][4][5] This guide explores the mechanism of action, quantitative efficacy, and experimental methodologies related to Norverapamil's role as an MDR reversal agent.

Mechanism of Action: P-glycoprotein Inhibition

Norverapamil's primary mechanism in reversing MDR involves the direct inhibition of P-glycoprotein (ABCB1), a key member of the ABC transporter family.[3][4][5][6] P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.

Norverapamil acts as a competitive inhibitor of P-gp, binding to the transporter, possibly at sites that overlap with those for chemotherapeutic agents.[7] This competitive binding prevents the efflux of anticancer drugs, leading to their increased intracellular accumulation and restored cytotoxicity in resistant cells.[8] Studies have shown that Norverapamil, along with Verapamil, non-stereospecifically inhibits the transport of known P-gp substrates like digoxin and vinblastine.[3][4][5] Interestingly, while Norverapamil is a potent inhibitor, it is not a significant substrate for P-gp-mediated transport itself.[6] The interaction of Norverapamil with P-gp is non-competitive with respect to ATP, suggesting it does not interfere with the energy supply for the pump but rather with the substrate binding and/or translocation process.[9][10]

The following diagram illustrates the proposed mechanism of P-gp inhibition by Norverapamil.

Caption: Norverapamil competitively inhibits P-gp, preventing chemotherapeutic drug efflux.

Quantitative Data on MDR Reversal

The efficacy of Norverapamil in reversing MDR has been quantified in various studies. The following tables summarize key findings, including IC50 values for P-gp inhibition and the fold-reversal of resistance for different chemotherapeutic agents.

Table 1: Inhibition of P-glycoprotein Substrate Transport

| Compound | Substrate | Cell Line | IC50 (µM) | Reference |

| Norverapamil | Digoxin | Caco-2 | 0.3 | [6] |

| Verapamil | Digoxin | Caco-2 | 1.1 | [6] |

| D-703 | Digoxin | Caco-2 | 1.6 | [6] |

Table 2: Potentiation of Doxorubicin Cytotoxicity in LoVo-R Cells

| Compound | Fold Enhancement of Doxorubicin Cytotoxicity (mean ± SD) |

| Norverapamil | 35.4 ± 4.3 |

| Verapamil | 41.3 ± 5.0 |

| Gallopamil | 52.3 ± 7.2 |

| R-Verapamil | 38.9 ± 6.4 |

Data from a study on the LoVo-R human colon carcinoma cell line, which overexpresses the MDR1 gene.[8]

These data highlight that Norverapamil is a more potent inhibitor of P-gp-mediated digoxin transport than Verapamil, as indicated by its lower IC50 value.[6] Furthermore, it significantly potentiates the cytotoxicity of doxorubicin in MDR cancer cells, demonstrating its effectiveness as a chemosensitizer.[8]

Detailed Experimental Protocols

The following sections detail the methodologies employed in key experiments to evaluate the MDR reversal activity of Norverapamil.

P-glycoprotein Transport Inhibition Assay

This protocol is based on studies measuring the inhibition of P-gp-mediated transport of a known substrate, such as digoxin, across a polarized cell monolayer.[3][4][5][6]

Objective: To determine the concentration-dependent inhibition of P-gp-mediated substrate transport by Norverapamil.

Materials:

-

Cell Line: Madin-Darby canine kidney (MDCK) cells or Caco-2 cells, which express P-gp on their apical membranes.[3][4][5][6]

-

Substrate: Radiolabeled P-gp substrate (e.g., [³H]digoxin or [³H]vinblastine).

-

Inhibitors: this compound, Verapamil (as a comparator).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) with supplements.

-

Transwell Inserts: For culturing polarized cell monolayers.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Cell Seeding: Seed MDCK or Caco-2 cells on Transwell inserts and culture until a confluent and polarized monolayer is formed. The integrity of the monolayer can be verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Assay:

-

Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the radiolabeled P-gp substrate to the basolateral (bottom) chamber.

-

Add varying concentrations of Norverapamil or Verapamil to both the apical (top) and basolateral chambers.

-

Incubate at 37°C for a defined period (e.g., 2-4 hours).

-

-

Sample Collection and Analysis:

-

At the end of the incubation, collect samples from the apical and basolateral chambers.

-

Measure the radioactivity in the samples using a scintillation counter.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for the basolateral-to-apical transport.

-

Plot the percentage of inhibition of P-gp-mediated transport against the inhibitor concentration to determine the IC50 value.

-

The following workflow diagram illustrates the P-gp transport inhibition assay.

Caption: Workflow for the P-glycoprotein transport inhibition assay.

Chemosensitivity (Cytotoxicity) Assay

This protocol is based on studies evaluating the ability of Norverapamil to sensitize MDR cancer cells to chemotherapeutic agents.[8][11]

Objective: To quantify the fold-reversal of resistance to a chemotherapeutic agent in the presence of Norverapamil.

Materials:

-

Cell Lines: A pair of drug-sensitive (e.g., K562) and multidrug-resistant (e.g., K562/ADM) cancer cell lines.[7]

-

Chemotherapeutic Agent: A P-gp substrate (e.g., Doxorubicin, Paclitaxel).

-

MDR Reversal Agent: this compound.

-

Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar.

-

96-well Plates: For cell culture and assay.

-

Plate Reader: To measure absorbance.

Procedure:

-

Cell Seeding: Seed the sensitive and resistant cells into 96-well plates at an appropriate density.

-

Drug Treatment:

-

Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of Norverapamil.

-

Include control wells with cells and medium only, and cells with Norverapamil only.

-

-

Incubation: Incubate the plates for a period that allows for cell proliferation and drug action (e.g., 48-72 hours).

-

Cell Viability Assessment:

-

Add the MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

-

Determine the IC50 value (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) from the dose-response curves.

-

Calculate the fold-reversal (FR) of resistance using the formula: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + Norverapamil).

-

The logical relationship for calculating the fold-reversal of resistance is depicted in the following diagram.

Caption: Calculation of the fold-reversal of multidrug resistance.

Signaling Pathways and Broader Implications

While direct P-gp inhibition is the primary mechanism, it is important to consider the broader cellular context. Verapamil has been shown to potentially influence the expression of the mdr1 gene, which codes for P-gp, although these effects can be complex and concentration-dependent.[12] Further research is warranted to fully elucidate if Norverapamil shares these transcriptional regulatory effects.

The reduced cardiotoxicity of Norverapamil is a critical advantage for its clinical potential.[1][2] This is attributed to its lower activity as a calcium channel blocker compared to Verapamil.[1][2][8] This improved safety profile could allow for the administration of higher, more effective concentrations for MDR reversal in a clinical setting.

Conclusion and Future Directions

This compound is a promising agent for overcoming P-glycoprotein-mediated multidrug resistance. Its potent inhibitory activity against P-gp, coupled with a favorable safety profile, makes it a strong candidate for further preclinical and clinical investigation. Future research should focus on:

-

In vivo efficacy: Evaluating the efficacy of Norverapamil in reversing MDR in animal models of cancer.

-

Combination therapies: Optimizing dosing and administration schedules of Norverapamil in combination with various chemotherapeutic agents.

-

Pharmacokinetics and pharmacodynamics: Fully characterizing the pharmacokinetic and pharmacodynamic properties of Norverapamil to guide clinical trial design.

-

Resistance mechanisms: Investigating the potential for the development of resistance to Norverapamil-based MDR reversal strategies.

By addressing these key areas, the full therapeutic potential of this compound in the fight against multidrug-resistant cancer can be realized.

References

- 1. Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Verapamil, and its metabolite norverapamil, inhibit macrophage-induced, bacterial efflux pump-mediated tolerance to multiple anti-tubercular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Verapamil metabolites: potential P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cris.ariel.ac.il [cris.ariel.ac.il]

- 6. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for transcriptional control of human mdr1 gene expression by verapamil in multidrug-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Norverapamil Hydrochloride HPLC Method for Plasma Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Norverapamil Hydrochloride in plasma samples using High-Performance Liquid Chromatography (HPLC). Norverapamil is the primary active metabolite of Verapamil, a widely used calcium channel blocker. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Overview of HPLC Methods for Norverapamil Quantification

The quantification of norverapamil in plasma can be achieved through various HPLC methods, each with its own set of parameters for sample preparation, chromatographic separation, and detection. The following tables summarize and compare the key aspects of several published methods, providing a comprehensive overview for researchers to select or adapt a method based on their laboratory's capabilities and specific research needs.

Table 1: Sample Preparation Methods

| Method | Matrix | Sample Volume | Procedure | Recovery | Reference |

| Solid-Phase Extraction (SPE) | Human Plasma | 1.0 mL | Conditioning of a cyanopropyl silica cartridge, sample application, washing with buffer, and elution with methanol containing 2-aminoheptane. | ~95% | [1] |

| Liquid-Liquid Extraction (LLE) | Human Plasma | 1.0 mL | Basification with phosphate buffer (pH 9.0), extraction with a cyclohexane-dichloromethane mixture, followed by back-extraction into a sulfuric acid solution. | ~84% | [2] |

| LLE | Human Plasma | 1.0 mL | Basification with dibasic sodium phosphate (pH 9.5), extraction with ethyl acetate. | - | [3][4] |

| LLE | Human Plasma | 1.0 mL | Alkalinized plasma extracted with a mixture of n-hexane-isopropanol (97.5:2.5). | - | [5] |

| LLE | Human Plasma | - | Extraction with a mixture of n-hexane and n-butyl alcohol (12:1). | >92% | [6] |

| On-line Dialysis | Human Plasma | 370 µL | Dialysis across a cellulose acetate membrane followed by on-line clean-up and enrichment on a precolumn. | ~75% | [7] |

Table 2: Chromatographic Conditions

| Column | Mobile Phase | Flow Rate | Detection | Internal Standard | Reference |

| Cyanopropyl Silica | Methanol, Phosphate Buffer (pH 7.4) | - | Fluorescence | - | [1] |

| C18 | Acetonitrile, Acetate Buffer (pH 3.0), 2-aminoheptane | - | Fluorescence | Gallopamil | [7] |

| Cyanopropylsilane | 65% Acetonitrile, 35% 0.02M Acetate Buffer (pH 7.0) | 3.0 mL/min | Fluorescence (Ex: 201 nm, Em: 320 nm filter) | Trimipramine | [3][4] |

| - | - | - | Fluorescence (Ex: 280 nm, Em: 320 nm) | - | [5] |

| C18 | Methanol, Water, Triethylamine (67:33:0.4, pH 6.7) | - | UV (279 nm) | Ethmosine | [6] |

| Lichrospher 60 RP-select B | 40% Acetonitrile, 0.025 mol/L KH2PO4 (pH 2.5) | 1.0 mL/min | UV (200 nm) | Diltiazem | [8] |

| C18 | Acetonitrile, Water (60:40) | - | UV (215 nm) | Carvedilol | [9] |

| C18 | Methanol, Water (70:30, pH 7.4 with OPA and triethylamine) | 1.0 mL/min | UV (222 nm) | Valsartan | [10] |

| C18 | Acetate Buffer (pH 3.0), Acetonitrile, Triethylamine (70:35:0.4) | - | Fluorescence (Ex: 275 nm, Em: 310 nm) | Gallopamil | [11] |

Table 3: Method Validation Parameters

| Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| 5 - 500 | 5 | 1.7 | 5.1 | [7] |

| - | 2 (LOD) | - | - | [3][4] |

| 25 - 1000 | 5 | < 7.6 | < 8.6 | [6] |

| 10 - 500 | - | - | - | [8] |

| 25 - 5000 | 25 | ≤10.26 | - | [9] |

| 10,000 - 60,000 | 4,140 | - | - | [10] |

Detailed Experimental Protocol: A Representative HPLC Method

This protocol is based on a commonly employed liquid-liquid extraction method coupled with HPLC-UV detection.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., Trimipramine)

-

HPLC grade Acetonitrile

-

HPLC grade Methanol

-

Dibasic Sodium Phosphate

-

Ethyl Acetate

-

Deionized Water

-

Drug-free human plasma

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions

-

Stock Solution of Norverapamil (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Trimipramine in 100 mL of methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

-

0.5 M Dibasic Sodium Phosphate (pH 9.5): Dissolve the appropriate amount of dibasic sodium phosphate in deionized water and adjust the pH to 9.5.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of plasma sample into a centrifuge tube.

-

Add 50 µL of the internal standard working solution (1 µg/mL).

-

Add 0.5 mL of 0.5 M dibasic sodium phosphate (pH 9.5) to basify the plasma.

-

Add 5 mL of ethyl acetate.

-

Vortex mix for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

HPLC Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 65% Acetonitrile and 35% 0.02M Acetate Buffer (pH 7.0)[3][4]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 279 nm[6]

-

Column Temperature: Ambient

Calibration Curve and Quantification

Prepare calibration standards by spiking drug-free plasma with known concentrations of norverapamil. Process these standards using the same extraction procedure as the unknown samples. Construct a calibration curve by plotting the peak area ratio of norverapamil to the internal standard against the nominal concentration of norverapamil. The concentration of norverapamil in the unknown samples can then be determined from this calibration curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for norverapamil quantification in plasma.

Logical Relationship of Method Validation

Caption: Core parameters for HPLC method validation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of verapamil and norverapamil in human plasma by liquid chromatography: comparison between a liquid-liquid extraction procedure and an automated liquid-solid extraction method for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. brieflands.com [brieflands.com]

- 6. [Simultaneous determination of verapamil and its major metabolite in human plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Automated determination of verapamil and norverapamil in human plasma with on-line coupling of dialysis to high-performance liquid chromatography and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ddtjournal.net [ddtjournal.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Determine Norverapamil Hydrochloride Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norverapamil hydrochloride, the primary active N-demethylated metabolite of Verapamil, is a pharmacologically significant compound that functions as both an L-type calcium channel blocker and a P-glycoprotein (P-gp) function inhibitor. This dual mechanism of action makes it a compound of interest for various therapeutic areas, including cardiovascular diseases and overcoming multidrug resistance in cancer. These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound in vitro.

Key Efficacy Parameters

The efficacy of this compound can be assessed by quantifying its inhibitory activity against its two primary targets and its effect on cell viability. The following table summarizes the key quantitative parameters for Norverapamil and its parent compound, Verapamil, for comparison.

| Compound | Target | Assay Type | Cell Line | Parameter | Value |

| Norverapamil | P-glycoprotein (P-gp) | P-gp Inhibition | Caco-2 or L-MDR1 | IC50 | 0.3 µM |

| Verapamil | P-glycoprotein (P-gp) | P-gp Inhibition | Caco-2 or L-MDR1 | IC50 | 1.1 µM |

| Norverapamil | L-type Calcium Channel | Electrophysiology | Cardiac Myocytes | Potency vs. Verapamil | ~20% |

| Verapamil | L-type Calcium Channel | Electrophysiology | Cardiac Myocytes | IC50 | ~1 µM |

| Norverapamil | General Cytotoxicity | MTT Assay | Various | CC50 | Cell line dependent |

L-type Calcium Channel Inhibition Assay

This assay evaluates the ability of Norverapamil to block L-type calcium channels, a key mechanism for its cardiovascular effects. A common method involves measuring changes in intracellular calcium concentration in response to membrane depolarization.

Signaling Pathway of L-type Calcium Channel Inhibition

Caption: L-type calcium channel inhibition by Norverapamil.

Experimental Protocol: Calcium Influx Assay using Fluo-4 AM

This protocol utilizes the calcium-sensitive fluorescent dye Fluo-4 AM to measure changes in intracellular calcium.

Materials:

-

Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary cardiomyocytes)

-

This compound

-

Fluo-4 AM dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

High potassium (K+) stimulation buffer (HBSS with elevated KCl, e.g., 50 mM)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock solution. For the loading buffer, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS containing 0.02% Pluronic F-127.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

-

-

Wash: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Add 100 µL of the Norverapamil dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in HBSS) and a positive control (e.g., Verapamil).

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the instrument to record fluorescence intensity over time (kinetic read).

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add 20 µL of high K+ stimulation buffer to all wells to induce membrane depolarization and subsequent calcium influx.

-

Continue to record the fluorescence for another 3-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the logarithm of the Norverapamil concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of Norverapamil to inhibit the function of P-gp, an efflux pump that contributes to multidrug resistance. The assay measures the transport of a known P-gp substrate across a polarized cell monolayer.

Mechanism of P-gp Inhibition

Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Norverapamil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic (PK) studies of Norverapamil Hydrochloride. Norverapamil is the primary and pharmacologically active metabolite of Verapamil, a widely used calcium channel blocker. Understanding the pharmacokinetic profile of Norverapamil is crucial for evaluating the overall efficacy and safety of its parent drug, Verapamil.

Introduction

Norverapamil is formed through the N-demethylation of Verapamil, a process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[1][2] While Verapamil itself is a racemic mixture, its metabolism to Norverapamil is stereoselective.[1] Following oral administration of Verapamil, plasma concentrations of Norverapamil can be equal to or even exceed those of the parent drug.[1][3] Given that Norverapamil retains a fraction of the vasodilatory activity of Verapamil, its pharmacokinetic properties are of significant interest in drug development and preclinical research.[1][3]

These protocols and notes are designed to guide researchers in setting up and executing robust preclinical PK studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animal models.

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Norverapamil observed in various preclinical studies. These values can serve as a reference for designing new studies and for the interpretation of experimental results.

| Parameter | Species | Dosing Route | Dose (Verapamil HCl) | Norverapamil Value | Citation |

| Cmax (ng/mL) | Rabbit | Oral | 9 mg/kg | ~150 | [4] |

| Rabbit (Severe Hepatic Failure) | Oral | 10 mg/kg | Significantly higher than control | [5] | |

| Rat | Oral | 9 mg/kg | ~100 | [6] | |

| AUC (ng·h/mL) | Rabbit | Oral | 9 mg/kg | ~1200 | [4] |

| Rabbit (Slight Hepatic Failure) | Oral | 10 mg/kg | Not significantly different from control | [5] | |

| Rabbit (Moderate Hepatic Failure) | Oral | 10 mg/kg | Not significantly different from control | [5] | |

| Rat | Intravenous | 10 mg/kg | AUC ratio (Norverapamil/Verapamil) unchanged in hyperlipidemic models | [7] | |

| Rat | Oral | 10 mg/kg | AUC ratio (Norverapamil/Verapamil) unchanged in hyperlipidemic models | [7] | |

| Bioavailability (F) | Rat (S-Norverapamil) | Infusion of preformed metabolite | 20 µ g/min | 0.24 ± 0.04 | [1] |

| Rat (R-Norverapamil) | Infusion of preformed metabolite | 20 µ g/min | 0.10 ± 0.02 | [1] |

Experimental Protocols

Animal Models

The most commonly used animal models for preclinical pharmacokinetic studies of Verapamil and Norverapamil are rats (Sprague-Dawley) and rabbits (New Zealand White).[4][6][7][8][9][10][11] Animals should be healthy adults and acclimated to the laboratory environment for at least 3-5 days before the experiment. For oral administration studies, animals are typically fasted overnight with free access to water.[8]

Drug Administration

This compound can be administered via various routes to assess its pharmacokinetic profile. The most common routes in preclinical studies are intravenous (IV) and oral (PO).

Protocol for Intravenous Administration (Rat Model):

-

Formulation: Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl), to the desired concentration.

-

Dosing: Administer the formulation as a bolus injection or a constant rate infusion into a cannulated vein (e.g., jugular or femoral vein). A typical IV dose of the parent drug, verapamil, in rats is 1 mg/kg.[10]

-

Dose Volume: The injection volume should be kept low, typically 1-2 mL/kg, to avoid physiological disturbances.

Protocol for Oral Administration (Rat Model):

-

Formulation: Prepare a solution or suspension of this compound in an appropriate vehicle, such as 0.5% methylcellulose in water.[12]

-

Dosing: Administer the formulation using an oral gavage needle. A common oral dose of the parent drug, verapamil, in rats is 10 mg/kg.[7][8][11]

-

Dose Volume: The gavage volume should be appropriate for the size of the animal, typically 5-10 mL/kg for rats.

Blood Sampling

A well-defined blood sampling schedule is critical for accurately characterizing the plasma concentration-time profile of Norverapamil.

Protocol for Serial Blood Sampling (Rat Model):

-

Cannulation: For serial sampling from a single animal, cannulation of a blood vessel (e.g., carotid artery or jugular vein) is recommended. This minimizes stress on the animal from repeated needle punctures.

-

Sampling Times: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical sampling schedule after oral administration might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2][8] For intravenous administration, earlier time points (e.g., 2, 5, 15, 30 minutes) are crucial.

-

Sample Collection: At each time point, draw approximately 200-300 µL of blood into tubes containing an anticoagulant (e.g., EDTA).[8]

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 5000 rpm for 15 minutes at 4°C) to separate the plasma.[9]

-

Storage: Transfer the plasma supernatant to clean tubes and store frozen at -20°C or lower until analysis.[2][13]

Bioanalytical Method: HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection is a common and reliable method for the quantification of Norverapamil in plasma samples.[2][14]

Protocol for Plasma Sample Preparation and HPLC Analysis:

-

Protein Precipitation: Thaw the plasma samples on ice. To 200 µL of plasma, add 800 µL of ice-cold acetonitrile to precipitate the proteins.[9] It is also common to add an internal standard at this stage.[9]

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at a high speed (e.g., 5000 rpm) for 15 minutes at 4°C.[9]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[9]

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase.

-

HPLC Analysis: Inject an aliquot of the reconstituted sample into the HPLC system.

Visualizations

Metabolic Pathway of Verapamil to Norverapamil

The following diagram illustrates the primary metabolic conversion of Verapamil to its active metabolite, Norverapamil.

Caption: Metabolic conversion of Verapamil to Norverapamil via N-demethylation, primarily by CYP3A4.

Experimental Workflow for a Preclinical PK Study

The diagram below outlines the typical workflow for a preclinical pharmacokinetic study, from initial planning to final data analysis.

Caption: A typical workflow for conducting a preclinical pharmacokinetic study.

References

- 1. Enantioselective kinetics of verapamil and norverapamil in isolated perfused rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of naringin pretreatment on bioavailability of verapamil in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced bioavailability of verapamil after oral administration with hesperidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]